Product packaging for Methyl 6-iodonicotinate(Cat. No.:CAS No. 173157-33-0)

Methyl 6-iodonicotinate

Cat. No.: B169652
CAS No.: 173157-33-0
M. Wt: 263.03 g/mol
InChI Key: CGFVEUUNDFAFHE-UHFFFAOYSA-N
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Description

Methyl 6-iodonicotinate is a halogenated derivative of nicotinic acid, a form of vitamin B3. Structurally, it is a pyridine (B92270) derivative with an iodine atom at the 6-position and a methyl ester group at the 3-position. This compound has garnered significant attention within the scientific community, not for direct therapeutic applications, but as a versatile building block in chemical synthesis. Its unique arrangement of functional groups, particularly the reactive carbon-iodine bond, makes it a valuable intermediate in the construction of more complex molecular architectures. Academic research leverages this reactivity to explore new synthetic methodologies and to create novel compounds for various scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B169652 Methyl 6-iodonicotinate CAS No. 173157-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFVEUUNDFAFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563976
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173157-33-0
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 6 Iodonicotinate

Regioselective Iodination Strategies for Nicotinic Acid Derivatives

The functionalization of the pyridine (B92270) ring presents unique challenges due to its electron-deficient nature, which deactivates it towards typical electrophilic aromatic substitution. mountainscholar.orgresearchgate.net Consequently, achieving regioselectivity, particularly at the C-6 position, requires specialized strategies.

Electrophilic Aromatic Substitution for 6-Iodo Functionalization

Direct electrophilic aromatic substitution on an unsubstituted pyridine ring typically occurs at the 3-position. The nitrogen atom deactivates the ring, making positions 2, 4, and 6 electron-poor and thus less susceptible to attack by electrophiles. mountainscholar.org However, functionalization at the 6-position can be achieved through electrophilic substitution by manipulating the electronic properties of the ring with activating or directing groups. While direct 6-iodo functionalization via this method on simple nicotinic acid is challenging, derivatives with appropriately placed activating groups can direct the incoming electrophile. For instance, the presence of a hydroxyl group can facilitate iodination.

Utilization of N-Iodosuccinimide (NIS) as an Iodinating Reagent in Complex Syntheses

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination due to its high reactivity and relative ease of handling. organic-chemistry.orgsioc-journal.cnrelicchemicals.in It serves as an effective source of electrophilic iodine (I+), particularly for activated aromatic systems. In the context of pyridine derivatives, NIS is often used in conjunction with an acid catalyst, which enhances its iodinating power. chemicalbook.comresearchgate.net The combination of NIS with a Brønsted acid like trifluoroacetic acid (TFA) has been shown to be effective for the regioselective iodination of various electron-rich aromatic compounds under mild conditions. organic-chemistry.orgresearchgate.net This system can generate a highly reactive iodonium (B1229267) species, capable of substituting even moderately activated or deactivated rings. The reaction conditions, such as solvent and temperature, are critical for controlling the regioselectivity and yield.

Research has demonstrated that NIS, activated by acids, can successfully iodinate a range of aromatic compounds. researchgate.net While specific data for Methyl 6-iodonicotinate synthesis via this exact method is not detailed in the provided results, the principles are broadly applicable to nicotinic acid derivatives. The general approach involves dissolving the nicotinic acid derivative in a suitable solvent, followed by the addition of NIS and a catalytic amount of acid.

Table 1: Examples of NIS-Mediated Iodination of Aromatic Compounds This table illustrates the general applicability of NIS for iodination, as found in research on various aromatic substrates.

SubstrateCatalystSolventTime (h)Yield (%)Citation
AnisoleTFA (0.1 eq)CH3CN0.199 researchgate.net
TolueneTFA (0.1 eq)CH3CN0.598 researchgate.net
1,3-DimethoxybenzeneTFA (0.1 eq)CH3CN0.199 researchgate.net

Catalytic Approaches in Iodination Reactions of Pyridine Systems

Catalytic methods for the iodination of pyridine systems offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition-metal-free catalytic systems have been developed, for example, using iodine in aqueous media, which can be promoted by surfactants. nih.gov Another approach involves using tert-butyl hydroperoxide to mediate the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position, highlighting a move towards more environmentally benign processes. acs.org

Supported metal catalysts, such as copper on manganese-oxide-based molecular sieves (CuOx/OMS-2), have been employed for the aerobic catalytic synthesis of 3-iodoimidazo[1,2-a]pyridines. rsc.org While not a direct synthesis of this compound, these studies demonstrate the principle of using catalysts to facilitate the iodination of heterocyclic systems. The catalyst can play a dual role, assisting in both the initial formation of the heterocyclic system and the subsequent electrophilic iodination. rsc.org Furthermore, systems like Poly(4-vinylpyridine)/ICl have been reported as efficient for the regioselective iodination of activated aromatic compounds, offering the benefit of catalyst recovery and recycling. yu.edu.jo The catalytic power of Brønsted bases like pyridine itself in the iodination of certain compounds has also been a subject of study. rsc.org

Esterification of Nicotinic Acid Precursors to Methyl Esters

Once the 6-iodonicotinic acid precursor is obtained, the next critical step is the conversion of the carboxylic acid group into a methyl ester. This transformation can be accomplished through several established methods.

Acid-Catalyzed Fischer Esterification Methods

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.com In the synthesis of this compound, 6-iodonicotinic acid is reacted with methanol (B129727) in the presence of a catalyst such as concentrated sulfuric acid or hydrochloric acid, typically under reflux conditions. The reaction is an equilibrium process, and to drive it towards the product, methanol is often used in large excess as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com A potential concern when esterifying nicotinic acid derivatives is the protonation of the pyridine nitrogen by the strong acid catalyst, which can affect the reaction's efficiency. masterorganicchemistry.com

Alternative Esterification Techniques Employing Coupling Agents

To circumvent the sometimes harsh conditions of Fischer esterification and to improve yields under milder conditions, alternative methods employing coupling agents are frequently used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). kombyonyx.com

This method typically involves reacting the carboxylic acid with the coupling agent and DMAP in an aprotic solvent, followed by the addition of methanol. The reactions are often carried out at room temperature and can achieve high yields, ranging from 70% to 95%. This approach is particularly useful for sensitive substrates that might not tolerate the high temperatures and strong acidic conditions of Fischer esterification.

Table 2: Comparison of Esterification Methods for Nicotinic Acid Derivatives

MethodReagentsTypical ConditionsAdvantagesDisadvantagesCitation
Fischer EsterificationMethanol, H2SO4 (cat.)RefluxInexpensive reagents, simple procedureHigh temperatures, strong acid, equilibrium reaction masterorganicchemistry.comvulcanchem.com
Coupling Agent MethodMethanol, EDC, DMAPRoom Temperature, Aprotic SolventMild conditions, high yields, suitable for sensitive substratesMore expensive reagents, removal of byproducts kombyonyx.com

Multi-Step Synthesis Pathways Involving this compound Precursors

The synthesis of this compound often relies on carefully designed multi-step sequences starting from more readily available pyridine derivatives. These methods are engineered to achieve high regioselectivity and yield.

Strategies from Substituted Pyridines

A common strategy for synthesizing nicotinic acid derivatives involves the chemical transformation of substituted pyridines. One established industrial process begins with 2-methyl-5-ethylpyridine. Through an oxidation reaction at elevated temperatures (140°C to 225°C) using nitric acid and sulfuric acid, the ethyl group is converted into a carboxylic acid. nih.govrsc.org Subsequent esterification with an alcohol like methanol yields the corresponding methyl nicotinate (B505614) derivative. nih.gov For instance, a process for methyl-6-methylnicotinate involves the oxidation of 5-ethyl-2-methyl pyridine, followed by refluxing with methanol to achieve esterification. acs.org

Modern approaches offer more sophisticated methods for pyridine functionalization. Palladium-catalyzed C-H activation, for example, allows for the direct arylation of nicotinic acids. nih.gov Furthermore, multicomponent reactions, such as those based on a catalytic intermolecular aza-Wittig/Diels-Alder sequence, provide rapid access to diverse polysubstituted pyridines from simpler starting materials, demonstrating an evolution from classical condensation reactions like the Hantzsch synthesis. mdpi.combeilstein-journals.org These advanced catalytic methods can avoid the use of stoichiometric phosphine (B1218219) oxide waste, aligning with greener synthesis goals. beilstein-journals.org

Sequential Halogenation and Esterification Approaches

A highly effective and common route to this compound involves a two-step sequence: the regioselective iodination of a pyridine precursor followed by esterification of the carboxylic acid moiety.

The process often starts with a precursor such as 6-hydroxynicotinic acid. mdpi.com The iodination step can be achieved using various reagents. A combination of potassium iodide and iodine in the presence of an oxidizing agent like hydrogen peroxide is one method. mdpi.com Alternatively, N-iodosuccinimide (NIS) is a widely used iodinating agent, often employed in solvents like THF, sometimes with an acid catalyst to drive the reaction to completion. ethz.ch The choice of iodinating agent and conditions is crucial for achieving high regioselectivity at the 6-position of the pyridine ring.

Following iodination, the resulting 6-iodonicotinic acid is converted to its methyl ester. The classic Fischer esterification, which involves heating the acid in methanol with a catalytic amount of a strong acid like sulfuric acid, is frequently used. mdpi.com Other methods include the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient system for preparing methyl esters. text2fa.ir For sensitive substrates where harsh acidic conditions are undesirable, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.

A comparative overview of different synthetic routes for halogenated nicotinates is presented below.

RouteStarting MaterialKey StepsReagentsYieldRef.
A 6-Hydroxynicotinic acid1. Iodination 2. Esterification1. KI, I₂, H₂O₂ 2. Methanol, H₂SO₄- mdpi.com
B 6-Hydroxynicotinic acid1. Iodination 2. Chlorination/Esterification1. NIS, H₂SO₄, THF 2. Oxalyl chloride, DMF, Methanol- ethz.ch
C 6-Hydroxynicotinic acid1. Esterification 2. Iodination 3. Chlorination1. Methanol, H₂SO₄ 2. NIS 3. POCl₃, DIPEA, 1,4-dioxane (B91453)87% (Iodination step) ethz.ch
D 5-Fluoronicotinic acid1. Iodination 2. Esterification1. NIS or I₂/K₂CO₃ 2. Methanol, H₂SO₄>90% (Iodination step)

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainability in the chemical industry has spurred research into greener synthetic methods. This includes the use of novel energy sources, safer reagents, and environmentally benign solvents to reduce the environmental impact of chemical production. acs.orgtext2fa.ir

Photochemical Synthesis Approaches

Photochemistry offers a powerful tool for green synthesis by using light to drive chemical reactions, often under mild conditions. While direct photochemical synthesis of this compound is not widely documented, related transformations highlight its potential. For instance, the iodination of imidazopyridine derivatives has been achieved using phenyliodine(III) diacetate (PIDA) under blue LED irradiation in a photocatalyst-free system. preprints.orgmdpi.com Another approach involves the laser-assisted synthesis of N,S-heterocycles, which presents a solvent-free, metal-free, and base-free method with significantly reduced reaction times. rsc.org The photochemical conversion of pyridine N-oxides to C3-hydroxy pyridines using 254 nm light also demonstrates the utility of photochemistry in modifying the pyridine core, suggesting that future research could lead to direct photo-iodination pathways. acs.org

Electrochemical Synthesis Approaches

Electrosynthesis utilizes electricity as a traceless reagent to drive oxidation and reduction reactions, often avoiding the need for harsh chemical oxidants or reductants. rsc.org This aligns with the principles of green chemistry by improving atom economy and reducing waste. researchgate.net The direct electrochemical carboxylation of pyridines using CO₂ has been demonstrated, where the choice of a divided or undivided electrochemical cell dictates the regioselectivity of the C-H functionalization. nih.gov In some cases, anodically-generated iodine can play a crucial role in the reaction mechanism. nih.gov Furthermore, iodine-mediated electrochemical C(sp³)-H cyclization reactions have been developed that proceed under mild conditions without toxic transition metal catalysts. researchgate.net These examples showcase the potential of electrosynthesis as a sustainable strategy for producing functionalized pyridines like this compound.

Sustainable Reagent and Solvent Selection in Process Development

The selection of reagents and solvents is a critical aspect of green process development. A major goal is to replace hazardous substances with safer alternatives and to minimize waste. text2fa.irrsc.org

The use of bio-derived or "green" solvents is a key area of focus. acs.org Cyclopentyl methyl ether (CPME), for instance, is considered a sustainable solvent due to its high boiling point, low tendency to form peroxides, and ease of recovery and reuse, which can lead to a significant reduction in the environmental factor (E-factor) of a process. acs.org Research has shown that ethereal solvents like 1,4-dioxane can provide high conversion rates in the synthesis of precursors to halogenated nicotinates. ethz.ch The impact of solvent choice on reaction efficiency is a critical parameter in process optimization.

EntrySolventConversion (%)NotesRef.
1 Acetonitrile<100%Failed to give complete conversion on gram scale. ethz.ch
2 1,4-Dioxane100%Gave best results, complete conversion. ethz.ch
3 DME100%Gave best results, complete conversion. ethz.ch
4 Anisole<100%Did not provide 100% conversion; produced impurities. ethz.ch
5 DMF<100%Did not provide 100% conversion; produced impurities. ethz.ch

Beyond solvents, replacing stoichiometric reagents with catalytic systems enhances sustainability. bohrium.com For example, Pd-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed, offering an efficient and operationally simple method that is compatible with a wide range of heterocycles, including pyridines. nih.gov The development of such catalytic processes is fundamental to creating more economical and environmentally friendly routes for producing key intermediates like this compound.

Chemical Transformations and Reactivity of Methyl 6 Iodonicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-6 Position

The electron-deficient nature of the pyridine ring, enhanced by the ester group at the 3-position, makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom is an excellent leaving group, enabling its displacement by various nucleophiles under relatively mild conditions.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Methyl 6-iodonicotinate readily reacts with various nitrogen-based nucleophiles. The substitution of the iodine atom with amines or the azide (B81097) anion provides a direct route to 6-aminopyridine and 6-azidopyridine derivatives, which are valuable precursors for further chemical elaboration.

Detailed Research Findings: The reaction with amines, or amination, typically proceeds by heating the iodopyridine with a primary or secondary amine, often in a polar aprotic solvent such as dimethylformamide (DMF). For the synthesis of the parent 6-aminonicotinate, reagents like aqueous ammonia (B1221849) can be employed. The reaction with sodium azide (NaN₃), another potent nucleophile, provides a straightforward method to introduce the azido (B1232118) functional group, which can subsequently be reduced to an amine or used in cycloaddition reactions. masterorganicchemistry.com These reactions generally occur under elevated temperatures to overcome the activation energy for the SNAr mechanism.

Table 1: Reactivity of this compound with Nitrogen-Based Nucleophiles

Nucleophile Reagent Solvent Conditions Product Reference
Ammonia NH₃ (aq) Ethanol 80-100 °C Methyl 6-aminonicotinate
Benzylamine C₆H₅CH₂NH₂ DMF 100-120 °C Methyl 6-(benzylamino)nicotinate
Piperidine C₅H₁₀NH DMF 100 °C Methyl 6-(piperidin-1-yl)nicotinate iust.ac.ir
Azide NaN₃ DMF 100-120 °C Methyl 6-azidonicotinate nih.gov

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols, Thiocyanates)

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles can effectively displace the iodine atom at the C-6 position. Thiols (mercaptans) and their corresponding thiolates are excellent nucleophiles for this transformation, leading to the formation of thioethers.

Detailed Research Findings: The reaction of this compound with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion in situ. Common conditions involve heating the reactants in a polar aprotic solvent. For instance, reacting an alkyl or aryl thiol with this compound using a base like potassium carbonate in DMF would yield the corresponding 6-(alkyl/arylthio)nicotinate. Similarly, potassium thiocyanate (B1210189) can be used to introduce the thiocyanate group. georganics.sk

Table 2: Reactivity of this compound with Sulfur-Based Nucleophiles

Nucleophile Reagent Solvent Conditions Product Reference
Ethanethiol CH₃CH₂SH, K₂CO₃ DMF 80-100 °C Methyl 6-(ethylthio)nicotinate
Thiophenol C₆H₅SH, K₂CO₃ DMF 80-100 °C Methyl 6-(phenylthio)nicotinate
Thiocyanate KSCN DMF 100-120 °C Methyl 6-thiocyanatonicotinate georganics.sk

Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these reactions to proceed under milder conditions. wikipedia.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.

Detailed Research Findings: The Suzuki-Miyaura coupling reaction involves the coupling of the iodo-pyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. harvard.edu This reaction is a powerful method for forming biaryl structures. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate in a solvent mixture like dioxane/water. researchgate.net

The Sonogashira coupling reaction enables the formation of a C-C bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic catalytic system employs a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (like triethylamine), which often doubles as the solvent. wikipedia.orgscirp.org This reaction is instrumental in synthesizing alkynyl-substituted pyridines.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Reaction of this compound

Boronic Acid Catalyst System Base Solvent Product Reference
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O Methyl 6-phenylnicotinate harvard.edu
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ THF Methyl 6-(4-methoxyphenyl)nicotinate researchgate.net
Thiophene-2-boronic acid XPhos Pd G2 K₃PO₄ Toluene/H₂O Methyl 6-(thiophen-2-yl)nicotinate sigmaaldrich.comnih.gov

Table 4: Palladium-Catalyzed Sonogashira Reaction of this compound

Alkyne Catalyst System Base Solvent Product Reference
Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N THF Methyl 6-(phenylethynyl)nicotinate wikipedia.orgresearchgate.net
Trimethylsilylacetylene Pd(PPh₃)₄, CuI Et₃N DMF Methyl 6-((trimethylsilyl)ethynyl)nicotinate mdpi.comgelest.com
Propargyl alcohol PdCl₂(PPh₃)₂, CuI Diisopropylamine THF Methyl 6-(3-hydroxyprop-1-yn-1-yl)nicotinate researchgate.net

Copper-Mediated Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Copper-mediated reactions, often referred to as Ullmann-type reactions, provide a classic and cost-effective alternative to palladium-catalyzed methods for forming C-C and C-heteroatom bonds. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org

Detailed Research Findings: Copper catalysis can be used to form C-N bonds (Ullmann condensation) by reacting this compound with amines in the presence of a copper catalyst (e.g., CuI) and a base. wikipedia.orgalberts.edu.in Similarly, C-S bonds can be formed with thiols. These reactions often require a ligand, such as a diamine, to stabilize the copper catalyst and facilitate the reaction. wikipedia.orgorganic-chemistry.org Copper can also mediate C-C bond formation. For instance, a trifluoromethyl group can be introduced onto a related substrate, methyl 6-chloro-5-iodonicotinate, using a copper(I) iodide catalyst.

Table 5: Copper-Mediated Cross-Coupling Reactions

Coupling Partner Catalyst System Base Solvent Product Type Reference
Aniline CuI, Phenanthroline K₂CO₃ DMF C-N Coupling wikipedia.orgalberts.edu.in
Thiophenol CuI, DMEDA K₂CO₃ NMP C-S Coupling alberts.edu.inorganic-chemistry.org
MCDFA / KF CuI - NMP C-CF₃ Coupling alberts.edu.in

Ligand Design and Catalyst Optimization for Enhanced Reactivity

The efficiency and scope of metal-catalyzed cross-coupling reactions are heavily dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center. nih.gov Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and accommodating a wide range of functional groups.

Detailed Research Findings: For palladium-catalyzed reactions, the development of advanced catalyst systems has been pivotal. Second-generation (G2) and later generation Buchwald precatalysts, such as XPhos Pd G2 , are highly effective. sigmaaldrich.comnih.gov These palladacycles contain bulky, electron-rich biaryl phosphine (B1218219) ligands (like XPhos) that promote the crucial oxidative addition step and facilitate rapid reductive elimination, leading to a more efficient catalytic cycle. nih.govscirp.org The use of these advanced catalysts allows for lower catalyst loadings and milder reaction conditions. nih.gov

For copper-mediated couplings, ligand choice is also critical. Bidentate ligands, such as N,N'-dimethylethylenediamine (DMEDA) or phenanthroline, can accelerate the reaction by stabilizing the copper(I) species and preventing catalyst deactivation. wikipedia.orgorganic-chemistry.org The optimization process involves screening different combinations of metal sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents to find the ideal conditions for a specific transformation involving substrates like this compound. researchgate.netorganic-chemistry.org

Oxidation and Reduction Reactions of this compound and its Derivatives

The functional groups of this compound and its derivatives are amenable to both oxidation and reduction, providing pathways to a range of valuable compounds.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-iodonicotinic acid. This transformation is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. smolecule.com Similarly, related nicotinic acid derivatives can be hydrolyzed using potassium hydroxide in aqueous methanol (B129727) or tetrahydrofuran at elevated temperatures. This hydrolysis is a fundamental step in modifying the carboxyl group or for preparing compounds where the free carboxylic acid is a required feature for biological activity or further synthetic manipulation.

In some derivatives of this compound, other parts of the molecule can be oxidized. For instance, in derivatives containing an ethyl group, the ethyl group can be oxidized to an aldehyde or carboxylic acid. Similarly, a methyl group on the pyridine ring can be oxidized to a carboxylic acid. smolecule.com

The carbon-iodine bond in this compound is susceptible to reduction, a reaction often referred to as deiodination or hydrodeiodination. This process replaces the iodine atom with a hydrogen atom, yielding methyl nicotinate (B505614). This transformation can be a side reaction in some processes. For example, during the trifluoromethylation of a related compound, methyl 6-chloro-5-iodonicotinate, the hydrodeiodination product was observed as a byproduct. sci-hub.se Specific reducing agents can be employed to achieve this transformation when desired. smolecule.com

Beyond the ester and the C-I bond, other functional groups on the pyridine ring of this compound derivatives can be transformed. For example, the ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. In derivatives with a hydroxyl group, this group can be oxidized to a ketone or aldehyde. The iodine atom itself is a versatile handle for substitution reactions, allowing for its replacement by various nucleophiles. smolecule.com

Derivatization Strategies for Structural Diversification

The structural framework of this compound provides multiple avenues for derivatization, enabling the synthesis of a broad spectrum of compounds with diverse properties.

The methyl ester group of this compound is a key site for derivatization. As previously mentioned, it can be hydrolyzed to a carboxylic acid. smolecule.com This carboxylic acid can then be converted to other functional groups. For instance, it can be transformed into an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other esters. sci-hub.se The ester group can also undergo transesterification to form different esters or be converted directly to amides. vulcanchem.com

The carbon-iodine bond in this compound and its derivatives is particularly useful for introducing trifluoromethyl (CF3) groups, a common modification in medicinal chemistry that can enhance a molecule's metabolic stability and bioavailability. beilstein-journals.orgd-nb.info This transformation is typically achieved through copper-catalyzed cross-coupling reactions.

One common method involves the use of trifluoromethylating agents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a copper catalyst. beilstein-journals.orgprinceton.edu Fluoride (B91410) ions are often required to activate the silyl (B83357) reagent. organic-chemistry.org

Another approach utilizes a trifluoromethylzinc reagent, which can be prepared in situ from trifluoromethyl iodide and zinc dust. This method has the advantage of not requiring fluoride additives. beilstein-journals.orgd-nb.info A scalable and economical method for the trifluoromethylation of the related methyl 6-chloro-5-iodonicotinate has been developed using methyl chlorodifluoroacetate (MCDFA) in the presence of copper(I) iodide and potassium fluoride. researchgate.net This process was successfully applied on a kilogram scale. researchgate.netalberts.edu.in

The general mechanism for copper-catalyzed trifluoromethylation of aryl iodides involves the formation of a trifluoromethylcopper (B1248711) (CuCF3) species, which then reacts with the aryl iodide. beilstein-journals.org

Table of Reaction Conditions for Trifluoromethylation of Aryl Iodides

Trifluoromethylating AgentCatalyst/ReagentsSubstrateProductYieldReference
CF3Si(CH3)3 (Ruppert-Prakash)Cu(I) salt, Fluoride sourceAryl iodideTrifluoromethylated areneModerate to high beilstein-journals.orgprinceton.eduorganic-chemistry.org
CF3I, Zn dustCu(I) saltAryl iodideTrifluoromethylated areneModerate to high beilstein-journals.orgd-nb.info
CHClF2CO2Me (MCDFA), KFCuIMethyl 6-chloro-5-iodonicotinateMethyl 6-chloro-5-(trifluoromethyl)nicotinateHigh researchgate.netalberts.edu.in
CF3CO2KCuIAryl iodideTrifluoromethylated arene- beilstein-journals.org

Cyclization and Heterocyclic Annulation Reactions

The iodine atom at the C-6 position of this compound renders it a versatile precursor for a variety of cyclization and heterocyclic annulation reactions. These transformations are pivotal in the synthesis of complex, fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. The reactivity of the aryl iodide moiety allows for its participation in metal-catalyzed intramolecular and intermolecular reactions that construct new rings fused to the pyridine core.

Palladium- and copper-catalyzed reactions are particularly prominent in achieving these transformations. These methods often involve an initial cross-coupling event followed by an in-situ cyclization, or a direct intramolecular C-C or C-N bond formation. Such reactions provide efficient routes to polycyclic aromatic compounds containing a pyridine ring.

A notable application of iodopyridinecarboxylates, such as this compound, is in the synthesis of fused polycyclic heteroaromatic systems. Research has demonstrated the utility of related ethyl iodopyridinecarboxylates in one-pot palladium-catalyzed cross-coupling and cyclization sequences. For instance, the reaction of an ethyl iodopyridinecarboxylate with 2-aminopyridine, catalyzed by palladium, leads to the formation of novel dipyrido[1,2-a:x',y'-d]pyrimidinone skeletons. researchgate.net This type of annulation, where a new heterocyclic ring is fused onto the existing pyridine structure, showcases the synthetic potential of halonicotinates in constructing complex molecules. researchgate.net

In these reactions, the aryl iodide first undergoes an oxidative addition to a low-valent palladium catalyst. The resulting organopalladium species can then participate in a coupling reaction with a suitable partner, like an aminopyridine. The subsequent intramolecular nucleophilic attack, often by the amino group onto the ester carbonyl or a related functional group, results in ring closure and the formation of the fused heterocyclic product. researchgate.net

Detailed findings from a study on related ethyl iodopyridinecarboxylates highlight a specific example of this transformation.

Table 1: Palladium-Catalyzed Annulation of Ethyl Iodopyridinecarboxylates with 2-Aminopyridine researchgate.net
Iodopyridine ReactantProductYield (%)Reaction Type
Ethyl 3-iodopicolinatedipyrido[1,2-a:3',2'-d]pyrimidin-11-one50-62%One-pot Pd-catalyzed cross-coupling/cyclization
Ethyl 4-iodonicotinatedipyrido[1,2-a:3',4'-d]pyrimidin-5-one50-62%One-pot Pd-catalyzed cross-coupling/cyclization
Ethyl 2-iodonicotinatedipyrido[1,2-a:4',3'-d]pyrimidin-11-one50-62%One-pot Pd-catalyzed cross-coupling/cyclization

This methodology demonstrates an efficient route to constructing complex, nitrogen-containing fused ring systems. The principles of these reactions are directly applicable to this compound for the synthesis of analogous and novel heterocyclic structures. Furthermore, copper-catalyzed domino reactions, such as those involving isatin (B1672199) and 2-bromopyridine, also point towards the broader utility of halopyridines in building fused quinazolinone-type structures. researchgate.net The development of such cyclization and annulation strategies is crucial for expanding the chemical space accessible from simple pyridine building blocks. researchgate.net

Mechanistic Investigations of Methyl 6 Iodonicotinate Reactions

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of a halogen atom onto a pyridine (B92270) ring is a foundational step for further functionalization. nih.gov However, the electron-deficient nature of the pyridine ring makes it inherently unreactive toward standard electrophilic aromatic substitution (EAS), a common method for halogenating electron-rich aromatics. nih.govnih.gov Direct halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can lead to poor regioselectivity and limited substrate scope. nsf.govnih.gov

Mechanistic studies have explored alternative pathways to overcome these limitations. One innovative approach involves the temporary dearomatization of the pyridine ring through a "one-pot" protocol that utilizes a modified Zincke ring-opening reaction. nsf.govnih.gov

The Zincke Imine Pathway:

Ring Opening: The pyridine ring reacts to form acyclic azatriene intermediates, known as "Zincke imines." This transformation converts the electron-deficient heterocycle into a series of polarized, electron-rich alkenes. nsf.govnih.gov

Electrophilic Halogenation: These Zincke imine intermediates are much more susceptible to electrophilic attack than the parent pyridine. They undergo highly regioselective halogenation under mild conditions. nsf.gov

Ring Closing: Following halogenation, the intermediate undergoes a ring-closing reaction to regenerate the aromatic pyridine ring, now functionalized with a halogen atom at a specific position. nsf.gov

Experimental and computational studies indicate that the selectivity-determining step in this sequence can vary depending on the specific halogen electrophile used. researchgate.net This method provides a powerful platform for the regioselective halogenation of a wide range of pyridine derivatives, including those of pharmaceutical interest. nsf.govresearchgate.net

Detailed Studies of Nucleophilic Substitution Pathways

The carbon-iodine bond at the 6-position of Methyl 6-iodonicotinate is susceptible to cleavage via nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the iodide leaving group. For decades, the SNAr mechanism was universally described as a two-step process involving a discrete Meisenheimer intermediate. springernature.com However, recent experimental and computational work has revealed that the mechanism is more nuanced, with a one-step concerted pathway also being viable. springernature.comnih.gov

Stepwise SNAr Mechanism:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the iodine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Leaving Group Departure: The aromaticity of the ring is restored as the iodide leaving group is expelled.

Concerted SNAr (cSNAr) Mechanism:

In this pathway, the bond formation with the incoming nucleophile and the cleavage of the carbon-iodine bond occur simultaneously through a single transition state. springernature.com Computational studies suggest that as the nucleophile approaches, rehybridization at the carbon center can occur, tilting the C-I bond out of the ring plane and aligning its antibonding orbital for cleavage. springernature.com

The operative mechanism—stepwise or concerted—often depends on the stability of the potential Meisenheimer intermediate. springernature.com For substrates with strong electron-withdrawing groups that can effectively stabilize the negative charge, the stepwise pathway is more likely. For less activated systems, the concerted mechanism may be favored. springernature.comnih.gov

FeatureStepwise SNAr MechanismConcerted SNAr (cSNAr) Mechanism
Number of Steps TwoOne
Key Intermediate Meisenheimer ComplexNone (only a transition state)
Rate-Determining Step Typically formation of the intermediateThe single concerted step
Governing Factors Stability of the Meisenheimer intermediateEnergy of the single transition state

Mechanistic Insights into Metal-Catalyzed Cross-Coupling Processes

Metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.govnih.gov The general catalytic cycle for reactions like the Suzuki-Miyaura, Sonogashira, or Negishi couplings involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is the initial step where the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-iodine bond of this compound. nih.govwikipedia.org This process increases the formal oxidation state and the coordination number of the metal center (e.g., from Pd(0) to Pd(II)). wikipedia.org The reaction is favored for metals that are basic and easily oxidized. wikipedia.org For polar substrates like alkyl or aryl halides, the mechanism can proceed in a concerted fashion or via an SN2-type pathway where the metal center acts as the nucleophile. wikipedia.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic fragments that were transferred to the metal center (one from this compound and one from the coupling partner via transmetalation) are joined together, forming a new bond. youtube.com This process is the microscopic reverse of oxidative addition. wikipedia.orgyoutube.com The oxidation state and coordination number of the metal decrease, regenerating the active low-valent catalyst which can then re-enter the cycle. youtube.com For reductive elimination to occur, the two groups to be coupled must be positioned adjacent to each other in the metal's coordination sphere. wikipedia.org

ProcessDescriptionChange in Metal Oxidation StateChange in Metal Coordination Number
Oxidative Addition Metal catalyst inserts into the C-I bond of this compound.Increases (e.g., 0 to +2)Increases (e.g., 2 to 4)
Reductive Elimination The two coupled organic fragments are expelled from the metal.Decreases (e.g., +2 to 0)Decreases (e.g., 4 to 2)

The kinetics and efficiency of metal-catalyzed cross-coupling reactions are profoundly influenced by the ligands coordinated to the metal center and, in some cases, by the presence of co-catalysts.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the metal catalyst and modulating its electronic and steric properties. nih.govnih.gov The development of specialized ligands has been one of the most significant advances in cross-coupling chemistry, enabling higher reaction rates and broader substrate scope. nih.gov

Electronic Effects: Electron-rich ligands can increase the electron density on the metal, which generally accelerates the oxidative addition step.

Steric Effects: Bulky ligands can promote the reductive elimination step by creating steric crowding around the metal center, favoring the release of the product. They can also prevent catalyst deactivation pathways like the formation of inactive metal clusters.

Co-catalysts: In certain cross-coupling reactions, a co-catalyst is essential for the reaction to proceed efficiently. The classic example is the use of a copper(I) salt in the Sonogashira coupling. rsc.org

The Dual-Catalyst Mechanism (Sonogashira): In the traditionally accepted mechanism, the palladium catalyst undergoes oxidative addition with this compound. Simultaneously, the copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. The cycle concludes with reductive elimination to form the final product. rsc.org

ComponentRole in Reaction KineticsExample
Ligands (e.g., Phosphines, NHCs) Stabilize the metal center; modulate electronic and steric properties to influence the rates of oxidative addition and reductive elimination. nih.govBulky, electron-rich phosphine (B1218219) ligands often accelerate Suzuki-Miyaura couplings. nih.gov
Co-catalysts Facilitate a key step in the catalytic cycle, often involving the activation of one of the coupling partners.Copper(I) in the Sonogashira reaction facilitates the formation of the reactive acetylide species. rsc.org

Computational Chemistry in Mechanistic Studies

Experimental characterization of reaction mechanisms can be challenging, as many intermediates and transition states are short-lived and difficult to detect. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for providing detailed mechanistic insights at the molecular level. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. nih.gov In the context of mechanistic studies, DFT is used to map the potential energy surface of a reaction, which describes the energy of the system as it progresses from reactants to products. researchgate.net

Key applications of DFT in mechanistic analysis include:

Transition State Identification: DFT calculations can locate the geometry and energy of transition states—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. researchgate.netresearchgate.net

Intermediate Characterization: The structures and relative stabilities of intermediates, such as the Meisenheimer complex in SNAr reactions or the organometallic species in cross-coupling cycles, can be calculated.

Mechanism Discrimination: By calculating and comparing the activation energy barriers for different possible pathways (e.g., stepwise vs. concerted SNAr, or different transmetalation routes in a Suzuki coupling), DFT can help determine the most energetically favorable mechanism. nih.govnih.gov

Rationalizing Selectivity: DFT can be used to understand the origins of regioselectivity and stereoselectivity by comparing the energy barriers of transition states leading to different products.

Computational OutputMechanistic Insight Provided
Potential Energy Surface Mapping Provides a complete energy profile of the reaction from reactants to products.
Transition State Geometry and Energy Identifies the structure of the highest-energy point and allows for calculation of the activation energy, which correlates with the reaction rate. researchgate.net
Intermediate Stability Calculations Determines the relative energies of any intermediates formed during the reaction.
Comparison of Competing Pathways Allows for the determination of the most likely reaction mechanism by comparing the energy barriers of different possibilities. nih.gov

Solvent Effects on Reaction Energetics and Pathways

Detailed mechanistic studies focusing specifically on the solvent effects on the reaction energetics and pathways of this compound are not extensively available in the public domain. However, the reactivity of analogous halopyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions provides a framework for understanding potential solvent influences. The principles governing SNAr reactions suggest that solvent polarity plays a crucial role in stabilizing charged intermediates and transition states, thereby influencing reaction rates.

Conversely, polar protic solvents, like water or alcohols, can solvate both the nucleophile and the anionic intermediate through hydrogen bonding. While solvation of the intermediate is favorable, strong solvation of the nucleophile can decrease its reactivity and slow down the reaction rate.

A study on a related system, a nucleophilic aromatic substitution reaction with a halopyridine electrophile, demonstrated that the reaction rate constant increased with a higher proportion of ionic liquid in the solvent mixture. uq.edu.au Analysis of the activation parameters in that study revealed that the rate enhancement is entropically driven, which was attributed to the organization of the ionic liquid around the electrophile. uq.edu.au While this study was not on this compound itself, it highlights the significant impact that the solvent environment can have on the energetics and mechanism of reactions involving halopyridines.

Without specific experimental or computational data for this compound, a quantitative analysis of solvent effects remains speculative. The following table provides a qualitative prediction of the effect of different solvent types on the SNAr reactivity of this compound based on established principles.

Solvent TypePredicted Effect on SNAr RateRationale
Polar Aprotic (e.g., DMSO, DMF)Rate EnhancementStabilizes the Meisenheimer complex and enhances nucleophilicity.
Polar Protic (e.g., Ethanol, Water)Rate DecreaseSolvates and deactivates the nucleophile through hydrogen bonding.
Nonpolar (e.g., Toluene, Hexane)Significant Rate DecreasePoor solubility of charged reactants and inability to stabilize charged intermediates.

Halogen Bonding Analysis in Directing Reactivity

Specific research detailing the role of halogen bonding in directing the reactivity of this compound is not readily found in the surveyed literature. However, the concept of halogen bonding is a well-established non-covalent interaction that can significantly influence reaction mechanisms and selectivity. A halogen bond is formed when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic Lewis base. nih.govmdpi.com In the case of this compound, the iodine atom, being the most polarizable of the common halogens, has a pronounced σ-hole, making it a potential halogen bond donor.

This halogen bonding capability could play a role in several aspects of its reactivity. For instance, in reactions where this compound acts as a substrate, an incoming nucleophile could initially form a halogen bond with the iodine atom. This pre-association could orient the nucleophile for a subsequent attack on the carbon atom at the 6-position of the pyridine ring.

Computational studies on other organic molecules have shown that halogen bonding can lower the activation energy of a reaction by stabilizing the transition state. mdpi.com For example, in a substitution reaction, the developing negative charge on the leaving group (iodide) could be stabilized through halogen bonding with another molecule of the substrate or a specific additive.

The strength of a halogen bond is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, leading to stronger halogen bonds. The ester group in this compound is electron-withdrawing, which would be expected to enhance the halogen bonding potential of the iodine atom.

While direct experimental or computational evidence for this compound is lacking, the table below summarizes the potential roles of halogen bonding in its reactions based on general principles.

Potential Role of Halogen BondingMechanistic Implication
Pre-organization of ReactantsThe iodine atom could act as a recognition site for a Lewis basic reactant, orienting it for the reaction.
Transition State StabilizationHalogen bonding could lower the energy of the transition state, thereby accelerating the reaction.
Catalyst ActivationIf a catalyst with a Lewis basic site is used, it could be activated through halogen bonding with the iodine atom.

Further computational and experimental studies are necessary to fully elucidate the specific roles of solvent effects and halogen bonding in the mechanistic pathways of this compound reactions.

Applications in Advanced Chemical Synthesis and Drug Discovery Research

Methyl 6-Iodonicotinate as a Key Building Block in Medicinal Chemistry

The strategic placement of the iodo group on the pyridine (B92270) core of this compound makes it an invaluable precursor in the development of novel therapeutic agents. This reactivity allows for its incorporation into a diverse array of biologically active molecules through various chemical transformations.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). lookchem.com Its utility stems from the ability of the iodine atom to participate in a wide range of cross-coupling reactions, enabling the introduction of various functional groups and the construction of complex molecular frameworks. This versatility has been harnessed in the development of drugs targeting a spectrum of diseases. lookchem.comsmolecule.com For instance, it is a key synthon in the creation of anti-infective agents. researchgate.netsci-hub.se

Synthesis of Anti-infective Agents

The development of novel anti-infective agents is a critical area of pharmaceutical research, and this compound has proven to be an important intermediate in this field. researchgate.net It is utilized in the synthesis of compounds that are currently under investigation for their anti-infective properties. sci-hub.se The ability to modify the pyridine core through reactions at the iodo position allows for the generation of a library of compounds with potential antimicrobial activity.

Development of Compounds for Cardiovascular and Neurological Conditions

Research has indicated the potential of this compound derivatives in the development of treatments for cardiovascular and neurological disorders. hoelzel-biotech.com The core structure is found in compounds being investigated for their effects on the nervous system, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.com This is partly due to the interaction of some of its derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cholinergic dysfunctions. Furthermore, derivatives have been explored for their potential in treating cardiovascular conditions, with some showing promise in modulating enzymes involved in blood coagulation and inflammation.

Application AreaTherapeutic Target/IndicationResearch Findings
Neurological Disorders Abl tyrosine kinases, Nicotinic acetylcholine receptors (nAChRs)Derivatives have shown potential in inhibiting Abl tyrosine kinases, which are linked to neurodegenerative diseases like Alzheimer's and Parkinson's. The iodine atom is believed to enhance binding affinity to nAChRs. google.com
Cardiovascular Conditions Plasma kallikreinDerivatives have been shown to inhibit plasma kallikrein, an enzyme involved in blood coagulation and inflammation, suggesting potential applications in related disorders.

Exploration for Antimicrobial and Anticancer Agents

The structural motif of this compound is a valuable scaffold for the discovery of new antimicrobial and anticancer agents. Derivatives of iodonicotinate compounds have demonstrated antimicrobial properties against various pathogens. In the realm of oncology, compounds derived from this compound have shown potential as inhibitors of Abl tyrosine kinases, which are implicated in the progression of several cancers. google.com Preliminary studies have also suggested that related compounds may inhibit the proliferation of cancer cells, indicating a promising avenue for further research in cancer therapy.

Utility in Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, with pyridine derivatives being particularly significant due to their prevalence in natural products and pharmaceuticals. uou.ac.in this compound is a key player in the synthesis of these complex structures.

Construction of Substituted Pyridine Systems

This compound is a versatile reagent for the synthesis of substituted pyridine systems. researchgate.netorganic-chemistry.org The iodine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds and the introduction of a wide range of substituents onto the pyridine ring. This facilitates the construction of highly functionalized and complex pyridine derivatives that are otherwise difficult to access. baranlab.org This reactivity is fundamental to its role as a building block in creating diverse molecular libraries for screening in drug discovery and materials science. lookchem.com

Reaction TypeReagentsProduct TypeSignificance
Suzuki-Miyaura Coupling Boronic acids, Palladium catalystBiaryl compoundsEnables the synthesis of complex biaryl structures.
Nucleophilic Substitution Amines, ThiolsSubstituted nicotinatesAllows for the introduction of various functional groups at the 6-position.

Research in Agrochemical Development

The pyridine ring is a key structural motif in many modern agrochemicals due to its favorable biological activity and metabolic stability. This compound, as a functionalized pyridine derivative, is a valuable intermediate in the synthesis of novel pesticidal agents and in the exploration of structure-activity relationships (SAR) to optimize their efficacy.

This compound's utility in agrochemical synthesis is underscored by the importance of halogenated pyridine intermediates. For example, chlorinated derivatives of methyl nicotinate (B505614) are known precursors for neonicotinoid insecticides like acetamiprid. The substitution pattern on the pyridine ring is crucial for the insecticidal activity of these compounds. The presence of a halogen at the 6-position is a common feature in many commercial insecticides.

The synthesis of novel pesticidal agents often involves the derivatization of a core heterocyclic scaffold. Starting from methyl nicotinate, various derivatives can be synthesized through reactions such as esterification, hydrazone formation, and condensation with other molecules. jocpr.comresearchgate.net For instance, nicotinoyl hydrazine (B178648), formed from the reaction of methyl nicotinate with hydrazine hydrate, can be condensed with substituted aldehydes to create a library of arylidene derivatives for biological screening. jocpr.comresearchgate.net

While direct synthesis of a commercial pesticide from this compound is not widely published, its analogous chloro- and fluoro-derivatives are extensively used. The principles of synthesis, however, remain the same. The iodine atom in this compound provides a reactive site for cross-coupling reactions, allowing for the introduction of various substituents to modulate the biological activity of the resulting molecule. This makes it an attractive starting material for the discovery of new insecticides and fungicides. nih.govmdpi.com

Recent research has focused on the synthesis of novel diamide (B1670390) compounds containing pyrazole (B372694) and polyfluoro-substituted phenyl groups, which have shown significant fungicidal and insecticidal activities. semanticscholar.orgmdpi.com The synthesis of such complex molecules often relies on the availability of functionalized heterocyclic building blocks like this compound.

Structure-activity relationship (SAR) studies are fundamental to the development of new and effective agrochemicals. uou.ac.in These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. For nicotinic acid derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring significantly influence their insecticidal and fungicidal properties. jocpr.comnih.govacs.org

Key findings from SAR studies on nicotinic acid and niacinamide derivatives include:

Position of Side Chain: Altering the position of a side chain on the pyridine ring can have a significant effect on toxicity. jocpr.com

Substituents on the Phenyl Group: For derivatives containing a phenyl group, substituents at specific positions can influence binding affinity and enzyme inhibition.

Halogenation: The presence and type of halogen on the pyridine ring can dramatically alter biological activity. For example, in a series of niacinamide derivatives, a compound with a 2-chloro substituent showed potent fungicidal activity. nih.gov

Amide Linkages: The nature of amide linkages and the substituents on the amide nitrogen are crucial for the activity of diamide insecticides. semanticscholar.orgmdpi.com

The following table summarizes the fungicidal activity of some niacinamide derivatives, highlighting the importance of the substituent on the benzoate (B1203000) group.

CompoundSubstituent (R)Inhibition (%) against Botryosphaeria berengriana at 50 µg/mL
3aH33.6
3f2-F83.2
3i2-CH₃92.3
3j3-CH₃86.5

Table 2: Fungicidal Activity of Selected Niacinamide Derivatives. nih.gov

These SAR studies provide a rational basis for the design of new agrochemical candidates. This compound, with its defined substitution pattern, serves as an excellent platform for such studies, allowing for the introduction of a wide variety of functional groups at the 6-position to probe their effect on pesticidal activity.

Emerging Applications in Materials Science

The unique electronic and structural properties of pyridine derivatives make them attractive candidates for the development of advanced materials. This compound, with its conjugated system and reactive iodine substituent, is finding emerging applications in the synthesis of organic semiconductors and other functional materials.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). youtube.comnih.gov The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor.

Nicotinate derivatives are being explored for their potential in this field. For example, semiconductor-based photodiodes have been fabricated using nickel(II) and zinc(II) nicotinate complexes as interfacial layers. researchgate.net The conjugated π-system of the nicotinate ligand can facilitate charge transport, a key property for semiconductor performance. The ability to tune the electronic properties of these materials through synthetic modification is a significant advantage. youtube.com

The synthesis of organic semiconductors often involves the creation of extended conjugated systems. organic-chemistry.org this compound can serve as a building block for such systems through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the connection of the pyridine ring to other aromatic or acetylenic units, thereby extending the π-conjugation and modifying the electronic properties of the resulting material. The synthesis of proton-dopable organic semiconductors has also been reported, where the conductivity can be controlled by protonation. nih.gov

Beyond semiconductors, nicotinate derivatives are being used to develop a range of functional materials. The ability to form coordination complexes with various metal ions makes them suitable for creating metal-organic frameworks (MOFs) and coordination polymers with tailored properties. These materials can have applications in gas storage, catalysis, and sensing.

The synthesis of conducting polymers is another area of interest. encyclopedia.pubnih.govresearchgate.netmdpi.com While direct polymerization of this compound has not been extensively reported, its derivatives can be incorporated into polymer chains to impart specific functionalities. For instance, the pyridine nitrogen can act as a site for protonation or coordination, allowing for the modulation of the polymer's properties.

The general approach to synthesizing functional materials from nicotinate derivatives involves leveraging their chemical reactivity to build larger, more complex structures. The iodine atom in this compound is a key feature that enables its use in a variety of coupling reactions, making it a versatile precursor for the development of new materials with desired optical, electronic, or thermal properties.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific, published computational and theoretical studies on this compound that provide the detailed data required to fully populate the requested outline.

While general computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for analyzing such compounds, and studies exist for structurally similar nicotinate derivatives, the specific quantitative results for this compound—such as detailed Global Chemical Reactivity Descriptors (GCRD), specific Mulliken atomic charges, Molecular Electrostatic Potential (MEP) mapping analysis, and Local Reactivity Analysis with Fukui functions—are not available in the public research literature found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or using data from different compounds, which would violate the specific instructions of the request.

Computational and Theoretical Studies on Methyl 6 Iodonicotinate

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for predicting and validating the spectroscopic properties of molecules like Methyl 6-iodonicotinate. Through methods such as Density Functional Theory (DFT), researchers can simulate various spectra, which, when compared with experimental data, offer deep insights into the molecule's structural and electronic characteristics.

Vibrational Frequency Assignments (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. Computational simulations are crucial for assigning the observed spectral bands to specific molecular motions.

For related compounds, such as methyl 2-chloro 4-iodonicotinate, DFT calculations have been employed to determine optimized parameters and vibrational wavenumbers. researchgate.netresearcher.life The vibrational assignments are often carried out using Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net Studies on similar pyridine (B92270) derivatives have demonstrated good agreement between scaled theoretical wavenumbers and experimental values. researchgate.netnih.gov For instance, in the analysis of 2-acetylamino-5-bromo-6-methylpyridine, calculated and experimentally observed vibrational frequencies were compared to assign the various modes, including pyridine ring C-H stretching and CH3 stretching. researchgate.net These computational approaches, often using basis sets like 6-311++G(d,p), allow for a detailed understanding of the vibrational spectra. researchgate.net

The table below illustrates typical vibrational modes and their expected frequency ranges based on studies of similar molecules. spectroscopyonline.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
C-H Stretching (Aromatic)3000 - 3100FT-IR, Raman
C-H Stretching (Methyl)2870 - 2960FT-IR, Raman
C=O Stretching (Ester)1700 - 1750FT-IR
C=C/C=N Stretching (Pyridine Ring)1400 - 1650FT-IR, Raman
C-O Stretching (Ester)1100 - 1300FT-IR
C-I Stretching500 - 600Raman
Pyridine Ring Bending600 - 1000FT-IR, Raman

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone technique for elucidating molecular structures. google.com Predicting ¹H and ¹³C NMR chemical shifts computationally has become an invaluable tool for structural verification and analysis. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netresearcher.life

Theoretical predictions of NMR chemical shifts can greatly aid in experimental interpretation and structure identification. arxiv.org For complex molecules, these predictions help in assigning signals, especially in cases of overlapping peaks or complex splitting patterns. The chemical shifts are influenced by factors such as the proximity to electronegative atoms like iodine and the electronic environment of the pyridine ring. pressbooks.puborganicchemistrydata.org

Recent advancements have even seen the application of machine learning models, trained on data from low-level quantum mechanics calculations, to predict NMR chemical shifts with high accuracy, offering a less computationally expensive alternative to high-level methods. arxiv.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies and data from analogous structures. pressbooks.pubsigmaaldrich.com

AtomPredicted Chemical Shift (ppm)Notes
¹H NMR
Pyridine H (positions 2, 4, 5)7.5 - 9.0The exact positions are highly dependent on the electronic effects of the iodine and ester groups.
O-CH₃ (Ester)3.8 - 4.0Typical range for methyl ester protons.
¹³C NMR
C=O (Ester)160 - 170Carbonyl carbon in an ester environment.
Pyridine C (C2, C3, C4, C5)120 - 150Aromatic carbons with varied shifts due to substituents.
Pyridine C (C6-I)90 - 110The carbon attached to iodine is expected to be significantly shielded.
O-CH₃ (Ester)50 - 55Methyl carbon of the ester group.

Resolution of Experimental-Theoretical Discrepancies

Discrepancies between experimental and theoretical spectroscopic data can arise from various factors, including the choice of computational method, basis set, and the treatment of solvent effects. For instance, in NMR shift predictions, differences can sometimes be resolved by employing more accurate computational parameters or by using hybrid techniques. Re-examining sample preparation, such as solvent choice and concentration, can also be crucial.

In vibrational spectroscopy, scaling the theoretical frequencies is a common practice to achieve better agreement with experimental results. nih.gov When discrepancies persist, it may indicate the presence of intermolecular interactions, such as hydrogen bonding in the solid state, which are not always perfectly captured by gas-phase or implicit solvent models. researchgate.net Advanced computational strategies, like using explicit solvent molecules in calculations, can sometimes resolve these differences.

Molecular Docking and Interaction Studies in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is pivotal in drug design for predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target.

Prediction of Binding Affinity with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking studies have been utilized to explore the binding affinity of derivatives of this compound with various protein targets. The unique structure of the compound, particularly the iodine atom at the 6-position, can significantly influence its binding affinity. smolecule.com The iodine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to certain biological targets. smolecule.com

Derivatives of this compound have been investigated for their potential to inhibit enzymes like tyrosine kinases, which are implicated in diseases such as cancer. Docking studies help in predicting the binding energy (often expressed in kcal/mol), which provides a quantitative estimate of the binding affinity. Lower binding energies typically suggest a more stable protein-ligand complex. For example, in studies of similar compounds, binding affinities have been calculated for targets like oncogenic proteins and enzymes involved in fibrotic pathways. vulcanchem.comnih.gov

The table below presents hypothetical binding affinities for this compound with various classes of biological targets, based on findings for structurally related molecules. vulcanchem.comnih.gov

Biological Target ClassExample TargetPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
KinasesAbl Tyrosine Kinase-7.0 to -9.0Cancer, Neurodegenerative Disorders
G-Protein Coupled Receptors (GPCRs)Nicotinic Acetylcholine (B1216132) Receptor-6.5 to -8.5Neurological Disorders
Cell Division ProteinsFtsZ-4.5 to -6.5Antibacterial
Cytochrome P450 EnzymesCYP Isoforms-5.0 to -7.0Drug Metabolism Interaction

Investigation of Molecular Interactions for Pharmacological Potential

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the active site of the biological target. nih.gov For this compound and its derivatives, key interactions can include:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site. vulcanchem.com

Hydrogen Bonding: The ester group and the pyridine nitrogen can participate in hydrogen bonding, which is crucial for stabilizing the ligand-protein complex.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net

These detailed interaction analyses are fundamental to understanding the compound's mechanism of action at a molecular level and guide the rational design of more potent and selective derivatives for various pharmacological applications. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of methyl 6-iodonicotinate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer precise insights into the chemical environment of each atom within the molecule.

In ¹H NMR analysis of a related compound, methyl 2-hydroxy-5-iodonicotinate, characteristic signals were observed that can be extrapolated to understand the spectrum of this compound. echemi.com For instance, the methyl ester protons (-OCH₃) typically appear as a singlet. In the case of this compound, a singlet corresponding to these protons would be expected around 3.9 ppm. The aromatic protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns based on their positions relative to the iodine atom and the methyl ester group. For example, the proton at the H-2 position is often observed as a singlet at approximately 8.9 ppm.

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The carbonyl carbon of the ester group in this compound is expected to resonate at a downfield chemical shift, typically around 167.5 ppm. The carbons of the pyridine ring will also show characteristic shifts influenced by the iodine substituent. Computational studies using methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be employed to simulate and predict ¹³C NMR spectra, aiding in the assignment of experimental data. researchgate.netresearcher.life

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Nucleus Position Chemical Shift (δ, ppm) Multiplicity
¹H-OCH₃~3.9Singlet
¹HH-2~8.9Singlet
¹³CC=O~167.5-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1720 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the methyl group and the aromatic ring, as well as C-N and C-I stretching vibrations.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the vibrational frequencies of molecules like this compound. researchgate.netresearchgate.net These theoretical calculations, combined with Potential Energy Distribution (PED) analysis, help in the precise assignment of the observed vibrational bands in the experimental IR and Raman spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum is recorded as a plot of absorbance versus wavelength and can be used to identify chromophores. upi.edu For this compound, the pyridine ring and the carbonyl group act as chromophores. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the conjugated system. Theoretical simulations of UV-Vis spectra can also be performed to complement experimental findings. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. bldpharm.comvwr.comvwr.com In a mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₇H₆INO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 263.03 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The presence of iodine with its characteristic isotopic pattern would be a key feature in the mass spectrum.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is a widely used method for both monitoring the progress of reactions involving this compound and for determining its purity. In a typical setup, a reverse-phase HPLC system with a C18 column is employed. nih.gov The compound is detected using a UV detector, often set at a wavelength of 254 nm, where the pyridine ring absorbs light.

HPLC analysis can effectively separate the desired product from starting materials, byproducts, and impurities. For instance, in the synthesis of related compounds, HPLC has been used to identify and quantify impurities, with purity levels often exceeding 95%. sci-hub.se The retention time of this compound under specific HPLC conditions is a characteristic parameter used for its identification. By comparing the peak area of the compound to that of a known standard, the concentration and purity can be accurately determined.

Table 2: HPLC Parameters for the Analysis of Nicotinate (B505614) Derivatives

Parameter Condition
ColumnReverse-phase C18
Mobile Phasee.g., Methanol (B129727)/Water mixture
DetectionUV at 254 nm or 263 nm
Purity Assessment>95% is typically confirmed

Note: These are general parameters and may be optimized for specific applications.

Thin Layer Chromatography (TLC) for Reaction Progression

Thin Layer Chromatography (TLC) is a widely used, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. rochester.edugoogle.com By spotting the reaction mixture on a TLC plate at various time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. rochester.edu

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an eluent). libretexts.org For compounds like this compound, a common stationary phase is silica gel, a polar adsorbent. rochester.eduumich.edu The choice of eluent is critical for achieving good separation. A solvent system is typically chosen so that the desired compound has a retention factor (Rf) value of approximately 0.3, which generally provides optimal separation. rochester.edu

In the context of reactions to synthesize or modify this compound, TLC can quickly indicate the presence of starting materials, intermediates, products, and byproducts. researchgate.net Visualization of the spots on the TLC plate is often achieved using a UV lamp, as pyridine derivatives are typically UV-active. libretexts.org

While specific Rf values are dependent on the exact conditions (plate type, eluent composition, temperature), the relative polarity of the spots provides valuable information. For instance, in the synthesis of this compound from a more polar precursor, the product spot would be expected to have a higher Rf value.

Table 1: Representative TLC Conditions for Nicotinate Derivatives

ParameterDescriptionReference
Stationary Phase Silica gel 60 F254 rsc.org
Mobile Phase (Eluent) Mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate) rsc.org
Visualization UV light (254 nm) libretexts.org

Flash Column Chromatography for Purification

Following the completion of a reaction, flash column chromatography is the standard method for the purification of this compound on a preparative scale. wfu.edu This technique utilizes a column packed with a stationary phase, most commonly silica gel, through which the crude reaction mixture is passed using a solvent system (eluent) under positive pressure. rochester.edu

The choice of eluent for flash chromatography is often guided by the results from TLC analysis. rochester.edu A solvent system that provides good separation on TLC will typically be effective for flash column chromatography. For the purification of this compound, a non-polar/polar solvent mixture is employed. A documented example uses a gradient of pentane (B18724) and ethyl acetate (B1210297). uni-muenchen.de Specifically, a mixture of pentane/ethyl acetate in a 98:2 ratio has been successfully used to obtain pure this compound as a colorless oil. uni-muenchen.de

In the purification of related nicotinates, similar solvent systems are used. For instance, hexane/ethyl acetate gradients are commonly employed for the purification of various substituted nicotinic acid esters on silica gel. rsc.org

Table 2: Example of Flash Column Chromatography Parameters for this compound

ParameterDetailsReference
Stationary Phase Silica Gel uni-muenchen.de
Eluent Pentane/Ethyl Acetate (98:2) uni-muenchen.de
Outcome Purified this compound (colorless oil) uni-muenchen.de

Crystallographic Analysis for Solid-State Structural Determination

Crystallographic analysis, particularly X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides valuable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a full crystal structure determination for this compound is not widely published, data for closely related analogues provide significant insights into its expected solid-state structure. X-ray diffraction studies on nicotinate derivatives reveal that the pyridine ring generally adopts a planar conformation.

For iodo-substituted nicotinates, the carbon-iodine (C-I) bond length is a key parameter. In a study of methyl 6-amino-5-iodonicotinate, the C-I bond length was reported to be in the range of 209–216 pm. A specific value for the C5–I bond in a related nicotinate structure was cited as 209 pm, which can be considered a reasonable estimate for the C6-I bond in this compound.

The crystal structure of methyl 6-chloronicotinate, a closely related analogue, has been determined. researchgate.net In this structure, the molecule is nearly planar, with a small dihedral angle of 3.34 (14)° between the pyridine ring and the methyl ester group. researchgate.net The crystal packing is stabilized by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between adjacent aromatic rings with a centroid-centroid distance of 3.8721 (4) Å. researchgate.net It is anticipated that the bulkier iodine atom in this compound would influence the crystal packing, potentially leading to different intermolecular distances and a less planar conformation compared to its chloro-analogue.

Table 3: Comparative Crystallographic Data of Nicotinate Analogues

CompoundParameterValueReference
Methyl 6-chloronicotinateDihedral Angle (Pyridine-Ester)3.34 (14)° researchgate.net
π-π Stacking Distance3.8721 (4) Å researchgate.net
Methyl 6-amino-5-iodonicotinateC-I Bond Length209–216 pm

This comparative data allows for an informed approximation of the structural characteristics of this compound in the solid state.

Q & A

Q. How can researchers address missing data in spectroscopic characterization?

  • Answer :
  • Apply multiple imputation or maximum likelihood estimation for incomplete datasets .
  • Cross-validate results with alternative techniques (e.g., X-ray crystallography if NMR is inconclusive) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.